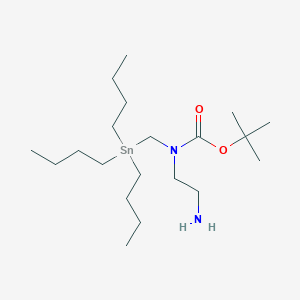SnAP Pip Reagent
CAS No.: 1557287-99-6
Cat. No.: VC5391826
Molecular Formula: C20H44N2O2Sn
Molecular Weight: 463.294
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1557287-99-6 |
|---|---|
| Molecular Formula | C20H44N2O2Sn |
| Molecular Weight | 463.294 |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-(tributylstannylmethyl)carbamate |
| Standard InChI | InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3; |
| Standard InChI Key | LGYNPAYNCSWDHV-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structural Characteristics
SnAP Pip Reagent is a liquid compound with a molecular formula of and a molecular weight of 463.29 g/mol . Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.108 g/mL | |
| Refractive Index | ||
| Storage Temperature | -20°C | |
| Functional Groups | Amine, ether, tributylstannyl |
The compound’s structure integrates a tributylstannyl group, a Boc-protected amine, and an ethylamine linker. This design enables its reaction with aldehydes to form stable carbon-nitrogen bonds, a cornerstone of its synthetic utility.
Synthesis and Reaction Mechanism
Synthesis Protocol
SnAP Pip Reagent is synthesized via a scalable, two-step process:
-
Step 1: Reaction of tributylstannylmethylamine with Boc-protected aminoethyl chloride under mild conditions.
-
Step 2: Purification and isolation of the product, yielding multi-gram quantities suitable for industrial applications .
Reaction Mechanism
The reagent reacts with aldehydes through a one-step stannylation-cyclization pathway (Figure 1):
-
Imine Formation: The aldehyde reacts with the amine group of SnAP Pip Reagent to form an imine intermediate.
-
Cyclization: The tributylstannyl group acts as a leaving group, enabling intramolecular cyclization to form saturated N-heterocycles .
This mechanism operates under ambient temperatures (20–25°C) and tolerates diverse aldehyde substrates, including aryl, heteroaryl, glyoxylic, aliphatic, and halogenated derivatives .
Applications in Organic Synthesis
Primary Use Cases
Case Study: Piperazine Synthesis
A study demonstrated that SnAP Pip Reagent efficiently converts aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) into piperazines with >90% yield under ambient conditions. The reaction’s tolerance for electron-withdrawing and donating groups highlights its versatility.
Comparison with Analogous Reagents
Table 1: SnAP Pip Reagent vs. Other SnAP/SLAP Reagents
| Feature | SnAP Pip Reagent | SnAP M Reagent | SLAP N-Bn Pip Reagent |
|---|---|---|---|
| Reaction Type | Aldehyde → Piperazine | Multi-step synthesis | Ketone → Medium-ring N-heterocycles |
| Product Class | Saturated 6-membered rings | Diverse heterocycles | Medium-ring systems |
| Conditions | Mild (RT, CHCl) | Variable | Photocatalytic (blue light) |
| Yield | High (>85%) | Moderate | Moderate to high |
| Toxicity | Stannyl group (moderate risk) | Stannyl group | Silicon-based (safer) |
Key Advantages:
-
Scalability: Enables multi-gram production without sacrificing purity.
-
Functional Group Tolerance: Compatible with nitro, halide, and ester groups .
-
Simplified Workup: Avoids chromatography due to clean reaction profiles .
Biological and Pharmacological Relevance
N-Heterocycle Bioactivity
Piperazines and morpholines synthesized via SnAP Pip Reagent exhibit diverse biological activities:
| Compound Class | Examples | Activity |
|---|---|---|
| Piperazines | Quetiapine, Piperacillin | Antipsychotic, Antibiotic |
| Morpholines | Difenidol, Donepezil | Anticholinergic, Cholinesterase Inhibitor |
These scaffolds are prioritized in drug discovery due to their ability to modulate protein-protein interactions and enzyme activity .
| Hazard | Description | Precautions |
|---|---|---|
| Toxicity | H301 (Toxic if swallowed) | Use PPE (gloves, goggles) |
| Ecotoxicity | Aquatic Acute 1 (H410) | Avoid aquatic disposal |
| Storage | Stable at -20°C; incompatible with strong acids | Use inert containers |
The tributylstannyl group necessitates adherence to hazardous waste protocols .
Future Directions and Emerging Applications
PROTAC Integration
Recent advances involve coupling SnAP Pip Reagent derivatives with PROTACs (e.g., CRBN5-SNAP2-0C-PIP) to enable targeted protein degradation. These chimeric molecules leverage the SNAP-tag system for precise protein knockdown, expanding applications in chemical biology .
Sustainability Trends
The development of SLAP reagents (silicon-based analogs) addresses environmental concerns associated with tin toxicity, though SnAP Pip Reagent remains irreplaceable for specific heterocycle syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume